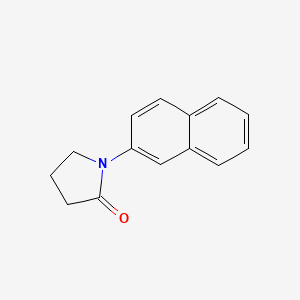

1-(2-Naphthyl)-2-pyrrolidinone

Description

Significance of the Pyrrolidinone Ring System in Contemporary Organic and Materials Chemistry

The pyrrolidinone ring, a five-membered lactam (a cyclic amide), is a cornerstone of modern chemical science. researchgate.net This heterocyclic scaffold is prevalent in both natural products and synthetic molecules, demonstrating a wide array of applications. researchgate.netchemicalbook.com In medicinal chemistry, the pyrrolidinone nucleus is a versatile lead structure for designing potent bioactive agents, with derivatives showing diverse pharmacological activities. researchgate.net For instance, well-known nootropic drugs like piracetam (B1677957) feature this ring system. researchgate.net The structural rigidity and hydrogen bonding capabilities of the lactam functional group contribute to its frequent appearance in drug candidates targeting various diseases. nih.gov

Beyond pharmaceuticals, the pyrrolidinone motif is integral to materials science. The most prominent example is N-vinylpyrrolidone (NVP), which is polymerized to create polyvinylpyrrolidone (B124986) (PVP). researchgate.netnist.gov PVP is widely used in industries ranging from cosmetics and pharmaceuticals to adhesives and coatings, valued for its biocompatibility, low toxicity, and solubility in water and various organic solvents. researchgate.net Furthermore, N-substituted pyrrolidinones are employed as high-boiling point, aprotic solvents and as intermediates in the synthesis of agrochemicals and surfactants. researchgate.net The non-planar, sp³-hybridized nature of the saturated ring allows for the creation of complex three-dimensional structures, a desirable trait in the design of chiral catalysts and advanced materials. nih.gov

The Role of Naphthalene (B1677914) Derivatives as Structural Motifs in Advanced Chemical Research

Naphthalene, a polycyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in advanced chemical research, prized for their unique electronic and photophysical properties. nih.govnih.gov The extended π-conjugated system of the naphthalene ring gives rise to strong fluorescence and photostability, making these compounds excellent candidates for organic electronic applications, such as in the construction of sensors and dyes. nih.gov Their hydrophobic nature and ability to engage in π-π stacking interactions are key to their function in supramolecular chemistry and materials science. nih.gov

Naphthalene derivatives have been extensively investigated for a wide range of applications. They serve as intermediates in the synthesis of dyes, surfactants, and insecticides. nih.govbiosynth.com In medicinal chemistry, the naphthalene scaffold is explored for its potential in developing new therapeutic agents, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netontosight.ai The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of its biological activity and physical properties. researchgate.net Modern synthetic methods, including metal-catalyzed cross-coupling reactions, have further expanded the accessibility and diversity of substituted naphthalene derivatives, solidifying their role as a privileged structural motif in chemical synthesis. nih.govresearchgate.net

Foundational Structural Considerations for 1-(2-Naphthyl)-2-pyrrolidinone within the Pyrrolidinone Class

This compound is an N-aryl pyrrolidinone, a class of compounds where an aromatic group is directly attached to the nitrogen atom of the pyrrolidinone ring. This specific molecule integrates the structural features of both the pyrrolidinone and naphthalene systems. The compound consists of a pyrrolidin-2-one ring connected via its nitrogen atom to the C-2 position of a naphthalene moiety.

The fusion of these two motifs suggests a molecule with distinct chemical characteristics. The pyrrolidinone portion provides a polar lactam group capable of acting as a hydrogen bond acceptor, while the naphthalene wing introduces a large, rigid, and hydrophobic surface area. Research into related N-aryl pyrrolidinones has shown their utility as intermediates and their potential biological activity. nih.govnih.gov Specifically, the compatibility of a 2-naphthyl substituent on a pyrrolidinone ring has been demonstrated in the context of cobalt-catalyzed asymmetric reductive coupling reactions, highlighting its viability as a building block in complex molecule synthesis. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

38348-86-6 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-naphthalen-2-ylpyrrolidin-2-one |

InChI |

InChI=1S/C14H13NO/c16-14-6-3-9-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2 |

InChI Key |

FJWHXLZPCPMMNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Naphthyl 2 Pyrrolidinone and Analogous N Aryl Pyrrolidinones

Strategies for the Formation of the N-Aryl Pyrrolidinone Bond

The creation of the crucial bond between the naphthalene (B1677914) ring and the pyrrolidinone nitrogen atom can be achieved through several strategic approaches. These methods either build the pyrrolidinone ring onto a pre-existing naphthylamine structure or directly couple a pyrrolidinone with a naphthalene precursor.

Direct N-Arylation of Pyrrolidinone Scaffolds with Naphthalene Precursors

Direct N-arylation represents a convergent and efficient route to 1-(2-Naphthyl)-2-pyrrolidinone. This approach involves the coupling of 2-pyrrolidinone (B116388) with a suitable naphthalene derivative, typically an aryl halide or triflate. A prominent example of this strategy is the palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for forming carbon-nitrogen bonds. wikipedia.org This reaction has been successfully employed for the synthesis of a wide array of aryl amines and is adaptable to N-arylation of lactams. wikipedia.orgorganic-chemistry.org

Another significant method is the Ullmann condensation, which traditionally uses copper or copper salts to facilitate the coupling of an amine with an aryl halide. organic-chemistry.orgslideshare.net While classic Ullmann conditions often require harsh reaction temperatures, modern modifications using ligands have enabled these reactions to proceed under milder conditions, expanding their applicability. semanticscholar.orgmdpi.com For instance, copper(I)-catalyzed N-arylation of amides, including pyrrolidinone, has been achieved using ligands such as (S)-N-methylpyrrolidine-2-carboxylate, leading to good yields under relatively mild conditions. semanticscholar.org

The choice of naphthalene precursor is critical. 2-Bromonaphthalene and 2-iodonaphthalene (B183038) are common starting materials due to their reactivity in these coupling reactions. The selection of the catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Table 1: Examples of Direct N-Arylation Reactions for Pyrrolidinone Scaffolds

| Amine/Amide | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Pyrrolidinone | 2-Bromonaphthalene | Pd₂(dba)₃ / Dpe-phos | NaOt-Bu | Toluene | 94 |

| Pyrrolidinone | 1-Iodonaphthalene | CuI / (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | Good |

| Pyrrolidinone | 2-Iodotoluene | CuI / (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | Good |

| Morpholine | Chlorobenzene | Pd-PEPPSI-IPent | Potassium tert-butoxide | - | High |

Data sourced from multiple studies to illustrate general conditions and outcomes. semanticscholar.orgthieme-connect.decardiff.ac.uk

Cyclization Reactions Leading to the this compound Core

An alternative to direct N-arylation is the construction of the pyrrolidinone ring itself from a precursor already containing the 2-naphthyl group. This approach offers a different strategic advantage, particularly when the starting materials are readily available.

Lactamization, the intramolecular cyclization of an amino acid to form a lactam, is a fundamental reaction in the synthesis of pyrrolidinones. In the context of this compound, this would typically involve the cyclization of a γ-(2-naphthylamino)carboxylic acid or its corresponding ester. For example, a precursor such as 4-(2-naphthylamino)butanoic acid can be cyclized under dehydrating conditions to form the desired lactam ring. This method is a classic approach to lactam synthesis and its success is dependent on the efficient preparation of the linear amino acid precursor. googleapis.com

Another innovative approach involves a Smiles-Truce cascade reaction, where arylsulfonamides react with cyclopropane (B1198618) diesters to form α-arylated pyrrolidinones in a one-pot, metal-free process. acs.orgnih.gov This reaction proceeds through a nucleophilic ring-opening of the cyclopropane, followed by an aryl transfer and subsequent lactam formation. acs.org This strategy highlights the potential for creative and efficient construction of functionalized pyrrolidinone scaffolds.

Exploration of Catalytic Systems in N-Aryl Pyrrolidinone Synthesis

The development of efficient catalytic systems has been paramount to the advancement of N-aryl pyrrolidinone synthesis. Transition metals, in particular, have played a central role in facilitating the key bond-forming reactions.

Transition Metal-Mediated Coupling Strategies for Aryl-Nitrogen Bond Formation

Transition metal catalysis is the cornerstone of modern N-arylation chemistry. frontiersin.org Palladium and copper are the most extensively studied and utilized metals for this purpose.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out for its broad substrate scope and high efficiency. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (or in this case, the lactam), deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results.

Copper-catalyzed N-arylation, or the Ullmann condensation, offers a cost-effective alternative to palladium-based systems. organic-chemistry.orgmdpi.com While traditionally requiring high temperatures, the use of various ligands has made this reaction more practical for a wider range of substrates under milder conditions. semanticscholar.orgmdpi.com Ligands such as prolinamide derivatives have been shown to promote the copper-catalyzed N-arylation of amides in aqueous media, highlighting the move towards more environmentally benign synthetic methods. researchgate.net

Recent research has also explored the use of other transition metals and novel catalytic systems to further expand the toolbox for N-aryl pyrrolidinone synthesis. frontiersin.org These advancements continue to provide chemists with more efficient, selective, and sustainable methods for constructing this important class of compounds.

Table 2: Comparison of Catalytic Systems for N-Arylation

| Catalytic System | Metal | Typical Ligands | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | BINAP, DPPF, bulky phosphines | High efficiency, broad substrate scope, well-understood mechanism. wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper | Proline derivatives, diamines | Lower cost, increasingly milder conditions with modern ligands. organic-chemistry.orgsemanticscholar.orgmdpi.com |

| Rhodium-Catalyzed Cyclization | Rhodium | Phosphines | Can be used for cyclization of unsaturated amines to form pyrrolidinones. acs.org |

Organocatalytic Approaches to N-Substituted Pyrrolidinones

The synthesis of N-substituted pyrrolidinones, including the naphthyl variant, has increasingly benefited from organocatalysis, which avoids the use of metal catalysts. These methods offer advantages in terms of cost, toxicity, and operational simplicity.

A notable metal-free approach for generating α-arylated pyrrolidinones involves a Smiles-Truce cascade reaction. acs.orgresearchgate.net This one-pot process utilizes readily available arylsulfonamides and cyclopropane diesters, which react under basic conditions. acs.orgresearchgate.netthieme-connect.com The reaction proceeds through three key steps: nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield the pyrrolidinone scaffold. acs.orgresearchgate.net While this specific cascade has been demonstrated primarily with nitro-substituted aryl sulfonamides to ensure sufficient activation for the rearrangement, it represents a significant advancement in forming densely functionalized pyrrolidinones. thieme-connect.com The operational simplicity and scalability of this method make it a valuable tool in synthetic chemistry. acs.org

Another green and eco-friendly approach employs β-cyclodextrin, a supramolecular catalyst, in a water-ethanol medium. bohrium.com This method facilitates a one-pot, three-component reaction between aldehydes, amines, and dialkyl acetylenedicarboxylates at room temperature to produce highly substituted pyrrolidin-2-ones. bohrium.com The use of β-cyclodextrin as a biodegradable and reusable organocatalyst aligns with the principles of green chemistry. bohrium.com

Furthermore, asymmetric organocatalysis has been successfully applied to construct highly substituted chiral pyrrolidines. For instance, cinchonidine-derived bifunctional amino-squaramide catalysts have been developed for the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones. rsc.org This strategy yields highly functionalized pyrrolidines with excellent control over stereochemistry, creating stereogenic quaternary centers at the 3-position. rsc.orgresearchgate.net While these examples produce substituted pyrrolidines, the underlying principles of organocatalytic activation are directly relevant to the synthesis of chiral pyrrolidinone frameworks.

| Catalyst Type | Reactants | Key Features |

| Base (metal-free) | Arylsulfonamides, Cyclopropane diesters | One-pot Smiles-Truce cascade; Operationally simple acs.orgresearchgate.netthieme-connect.com |

| β-Cyclodextrin | Aldehydes, Amines, Acetylenedicarboxylates | Green synthesis; Water-ethanol medium; Three-component reaction bohrium.com |

| Cinchonidine derivative | N-Tosyl aminomethyl enone, α,β-Unsaturated ketone | Asymmetric synthesis; Creates quaternary stereocenter rsc.orgresearchgate.net |

Derivatization Strategies for Enhancing Molecular Complexity

Once the this compound core is assembled, its molecular complexity can be significantly increased through targeted derivatization of both the pyrrolidinone ring and the naphthalene moiety.

Post-Synthetic Functionalization of the Pyrrolidinone Ring System

The pyrrolidinone ring offers several sites for post-synthetic modification, allowing for the introduction of new functional groups and the construction of more complex architectures.

The carbonyl group of the lactam is a key functional handle. It can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LAH), converting the N-aryl pyrrolidinone into the corresponding N-aryl pyrrolidine (B122466). mdpi.comresearchgate.net This transformation alters the planarity and electronic properties of the heterocyclic ring. Alternatively, the carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent, yielding the corresponding thiopyrrolidinone. researchgate.net

The carbon atom alpha to the carbonyl group can also be functionalized. Products from synthesis methods that install ester groups at this position can be hydrolyzed to the corresponding carboxylic acid. acs.org This acid can then serve as a precursor for a wide range of other functional groups through standard transformations.

Furthermore, the entire lactam ring can participate in more complex reactions. For example, N-aryl pyrrolidinone analogs can be synthesized as part of a strategy to mimic other known biologically active molecules. mdpi.com

| Reaction | Reagent(s) | Product Type | Ref. |

| Lactam Reduction | Lithium aluminum hydride (LAH) | N-Aryl Pyrrolidine | mdpi.comresearchgate.net |

| Thionation | Lawesson's reagent | N-Aryl Thiopyrrolidinone | researchgate.net |

| Ester Hydrolysis | Base or Acid | α-Carboxy-N-Aryl Pyrrolidinone | acs.org |

Introduction of Diverse Substituents onto the Naphthalene Moiety

The naphthalene portion of the molecule provides a broad canvas for introducing substituents that can modulate the compound's steric and electronic properties.

Classical methods often involve the use of pre-functionalized naphthalenes. For instance, a bromo-substituted naphthalene can be used as a starting material. The bromine atom can be converted to an organolithium species, which can then react with an appropriate electrophile to introduce a substituent before or after the formation of the pyrrolidinone ring. nih.gov More modern cross-coupling reactions, such as the Suzuki coupling, allow for the transformation of a halogen substituent on the naphthalene ring into a new carbon-carbon bond, for example, by coupling with an arylboronic acid. chinesechemsoc.org

Direct C-H activation has emerged as a powerful and efficient strategy for the regioselective functionalization of naphthalene rings. researchgate.netresearchgate.net Palladium-catalyzed reactions, often using a directing group, can selectively activate a specific C-H bond on the naphthalene core, allowing for the introduction of aryl or alkyl groups. researchgate.net For example, using 1-amidonaphthalenes, direct C8-arylation can be achieved with high regioselectivity using diaryliodonium salts as the arylating agent. researchgate.net Such methods bypass the need for pre-functionalized substrates, offering a more atom-economical route to diverse analogs. The choice of ligands and reaction conditions is crucial for controlling the regioselectivity of the arylation. acs.org These advanced techniques provide powerful tools for creating a library of this compound derivatives with varied substitution patterns on the aromatic system. chinesechemsoc.orgresearchgate.net

High Resolution Spectroscopic and Advanced Analytical Characterization of 1 2 Naphthyl 2 Pyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 1-(2-Naphthyl)-2-pyrrolidinone, a combination of one-dimensional and two-dimensional NMR experiments facilitates a complete assignment of its proton and carbon signals.

Proton NMR (¹H NMR) Analysis: Chemical Shifts and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the naphthalene (B1677914) and pyrrolidinone rings. The aromatic protons of the naphthalene group typically resonate in the downfield region, between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. researchgate.net The specific chemical shifts and coupling patterns (doublets, triplets, and multiplets) are dictated by the substitution pattern on the naphthalene ring and the electronic effects of the pyrrolidinone substituent.

The protons of the pyrrolidinone ring appear at higher field strengths. The methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group exhibit characteristic chemical shifts and multiplicities arising from spin-spin coupling with neighboring protons. chemicalbook.comchemicalbook.com For instance, the protons on the carbon alpha to the nitrogen are typically shifted downfield compared to the other methylene protons of the ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.95 | m | 3H | Naphthyl-H |

| 7.45 - 7.60 | m | 3H | Naphthyl-H |

| 7.20 | d | 1H | Naphthyl-H |

| 3.85 | t | 2H | N-CH₂ |

| 2.65 | t | 2H | CO-CH₂ |

| 2.15 | p | 2H | CH₂-CH₂-N |

Note: This table is illustrative and based on typical chemical shift ranges for similar structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) and DEPT Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the pyrrolidinone ring is readily identifiable by its characteristic downfield chemical shift, typically in the range of 170-180 ppm. chemicalbook.comchemicalbook.com The aromatic carbons of the naphthalene ring appear between 110 and 140 ppm. rsc.org The aliphatic carbons of the pyrrolidinone ring resonate at higher field strengths.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the complete assignment of the carbon signals.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| 175.2 | No signal | C=O |

| 138.5 | No signal | Naphthyl-C (quaternary) |

| 133.8 | No signal | Naphthyl-C (quaternary) |

| 129.0 | Positive | Naphthyl-CH |

| 128.2 | Positive | Naphthyl-CH |

| 127.7 | Positive | Naphthyl-CH |

| 126.9 | Positive | Naphthyl-CH |

| 126.5 | Positive | Naphthyl-CH |

| 124.3 | Positive | Naphthyl-CH |

| 118.0 | Positive | Naphthyl-CH |

| 49.5 | Negative | N-CH₂ |

| 32.1 | Negative | CO-CH₂ |

| 18.3 | Negative | CH₂-CH₂-N |

Note: This table is illustrative. Actual chemical shifts depend on the specific molecular environment.

Two-Dimensional NMR Techniques: COSY, HSQC, and HMBC for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously establishing the connectivity of atoms within the molecule.

Correlation SpectroscopY (COSY) reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically over two or three bonds. This allows for the tracing of the proton connectivity within the pyrrolidinone ring and the assignment of adjacent protons on the naphthalene ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comnih.gov Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct link between the ¹H and ¹³C NMR assignments.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons over two or three bonds. youtube.comnih.gov This long-range correlation is crucial for connecting different structural fragments. For instance, HMBC can show correlations from the N-CH₂ protons of the pyrrolidinone ring to the carbons of the naphthalene ring, confirming the point of attachment.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. researchgate.net

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group in the five-membered lactam ring. researchgate.net

Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the naphthalene ring.

Aliphatic C-H Stretch: Bands in the region of 2850-2960 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the pyrrolidinone ring. researchgate.net

C-N Stretch: The stretching vibration of the C-N bond in the amide is typically observed in the 1300-1400 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the naphthalene ring system.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O (Amide) Stretch |

| ~1600, ~1500 | Medium-Weak | Aromatic C=C Stretch |

| ~1350 | Medium | C-N Stretch |

Note: This table presents expected absorption ranges. Precise values can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

Raman Spectroscopy (as a complementary technique)

Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals. The C=C stretching vibrations of the naphthalene ring are typically strong and well-defined in the Raman spectrum, providing a clear fingerprint for the aromatic system. researchgate.net The symmetric breathing modes of the aromatic rings, which are often weak in the IR spectrum, can be prominent in the Raman spectrum. This technique is particularly useful for analyzing the carbon skeleton and confirming the presence of the aromatic moiety. nih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited-State Characterization

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure and excited-state behavior of molecules. These techniques provide valuable insights into the electronic transitions and chromophoric systems within this compound.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the naphthalene ring. The position and intensity of these bands can be influenced by the pyrrolidinone substituent. The introduction of a silyl (B83357) group at the 1-position of the naphthalene chromophore has been shown to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima and an increase in fluorescence intensities. mdpi.com Similar shifts can be promoted by the introduction of methoxy (B1213986) and cyano groups at the 4- and 5-positions of the naphthalene ring. mdpi.com

In a related compound, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY), the absorption spectrum in dichloromethane (B109758) exhibits a maximum at 340 nm with a molar absorptivity (ε) of 7020 L·mol⁻¹·cm⁻¹. researchgate.net This high molar absorptivity makes it an effective photoinitiator. researchgate.net The absorption spectra of azo dyes derived from naphthalene-2-ol show that these compounds can exist in an azo-hydrazone tautomeric equilibrium in various solvents. academie-sciences.fr The chromophore in this compound is the N-substituted pyrrolidinone ring attached to the naphthalene system. The electronic transitions are primarily associated with the π-system of the naphthalene ring, with potential charge-transfer character involving the pyrrolidinone nitrogen.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY) | Dichloromethane | 340 | 7020 | researchgate.net |

| 1,4-substituted naphthyl esters | Aqueous Acetonitrile | 319-325 | ~10,000 | beilstein-journals.orgbeilstein-journals.org |

| 2,6-HNA DEP | Not Specified | 325 | Not Specified | beilstein-journals.orgbeilstein-journals.org |

| 5,8-BQA phosphate | 10% Aqueous Acetonitrile | 321 | Not Specified | beilstein-journals.orgbeilstein-journals.org |

Fluorescence spectroscopy provides information about the emissive properties of a molecule from its excited singlet state. Key parameters obtained from fluorescence studies include the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the excited-state energy. edinst.com

For 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY), the singlet excited-state energy was calculated to be 319 kJ/mol in dichloromethane, determined from the intersection of the excitation and emission spectra. researchgate.net The fluorescence properties of naphthalene derivatives are sensitive to their chemical environment and substitution patterns. For instance, the fluorescence quantum yields of silyl-substituted naphthalene derivatives are significantly higher than that of unsubstituted naphthalene. mdpi.com In a study of α-(2-naphthyl)-nitrones, the increase in fluorescence intensity upon irradiation was attributed to the formation of oxaziridines. researchgate.net

The determination of fluorescence quantum yields can be performed using either relative or absolute methods. edinst.com The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield. edinst.com The absolute method, often employing an integrating sphere, directly measures the ratio of emitted to absorbed photons. bjraylight.com

| Compound/System | Parameter | Value | Solvent/Conditions | Reference |

| 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY) | Singlet Excited-State Energy | 319 kJ/mol | Dichloromethane | researchgate.net |

| Silyl-substituted naphthalene derivatives | Fluorescence Quantum Yield (Φf) | 0.30 - 0.85 | Not Specified | mdpi.com |

| Naphthalene | Fluorescence Quantum Yield (Φf) | 0.23 | Not Specified | mdpi.com |

| Quinine bisulfate (5 x 10⁻³ M) | Fluorescence Quantum Yield (Φf) | 0.52 | 1 N H₂SO₄ | bjraylight.com |

| 9,10-diphenylanthracene | Fluorescence Quantum Yield (Φf) | 0.97 | Cyclohexane | bjraylight.com |

| [Ru(bpy)₃]²⁺ | Phosphorescence Quantum Yield (Φp) | 0.063 | Deaerated Water | bjraylight.com |

| [Ru(bpy)₃]²⁺ | Phosphorescence Quantum Yield (Φp) | 0.095 | Deaerated Acetonitrile | bjraylight.com |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com This is crucial for confirming the molecular formula of this compound, which is C₁₄H₁₃NO. nih.gov The exact mass of the protonated molecule [M+H]⁺ would be compared to the theoretical mass calculated from the isotopic masses of its constituent atoms. HRMS is a powerful tool for the screening and confirmation of novel psychoactive substances. scispace.com Untargeted metabolomics workflows using LC-HRMS/MS have proven effective in biotransformation studies of related compounds. researchgate.net

For example, in the analysis of a related compound, 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, HRMS confirmed the expected molecular ion at m/z = 239.1173 [M+H]⁺ (calculated for C₁₅H₁₅N₂O⁺, m/z = 239.1178). mdpi.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique is invaluable for structural elucidation by revealing the fragmentation pathways of a molecule. researchgate.netdtic.mil The fragmentation pattern is a unique fingerprint of the compound's structure.

For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecule [M+H]⁺. Common fragmentation pathways for related structures often involve the cleavage of bonds within the pyrrolidinone ring and the loss of small neutral molecules. In the analysis of 2-pyrrolidinone (B116388) itself, a hydrophilic interaction LC-MS/MS method was developed, and the multiple reaction monitoring transitions were m/z 86 → 69. nih.govchemicalbook.com For more complex molecules, such as dithiocarbamate (B8719985) derivatives, ESI-MS/MS reveals characteristic fragmentation patterns, including ring-opening and rearrangement reactions. researchgate.net The study of the fragmentation of the chemical warfare agent VX using EI and CI-MS/MS has provided a detailed understanding of its fragmentation pathways. dtic.mil

The fragmentation of this compound would likely show characteristic losses related to the pyrrolidinone ring, such as the loss of CO or parts of the ethylamine (B1201723) bridge, as well as fragmentation of the naphthalene ring system.

Theoretical and Computational Investigations of 1 2 Naphthyl 2 Pyrrolidinone and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of molecules. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, offer a detailed picture of the electronic landscape of 1-(2-Naphthyl)-2-pyrrolidinone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. faccts.de For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to determine the most stable three-dimensional structure. researchgate.netarabjchem.org This process minimizes the total energy of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. faccts.de

Conformational analysis, another key application of DFT, explores the different spatial arrangements of a molecule (conformers) and their relative energies. researchgate.netacs.org The rotational barrier around the C-N bond connecting the naphthyl group and the pyrrolidinone ring is a critical aspect of the conformational landscape of this compound. DFT calculations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. For similar aryl-pyrrolidinone systems, these barriers have been determined, providing insight into the molecule's flexibility. acs.org

| Computational Method | Application | Key Findings for Pyrrolidinone Derivatives |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Geometry Optimization | Provides optimized bond lengths, angles, and stable 3D structures. researchgate.netarabjchem.org |

| DFT | Conformational Analysis | Identifies stable conformers and rotational energy barriers. acs.org |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. ljmu.ac.uk These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and coupled-cluster (CCSD(T)), are known for their high accuracy in predicting molecular energies. academie-sciences.frelte.hu

For this compound, high-accuracy extrapolated ab initio thermochemistry (HEAT)-like protocols can be used to predict thermochemical properties like enthalpies of formation with great precision. elte.hunih.gov These methods involve a systematic extrapolation of energies to the complete basis set limit and the inclusion of corrections for electron correlation, relativistic effects, and vibrational zero-point energy. elte.hunih.gov While computationally demanding, these calculations provide benchmark energetic data crucial for understanding the stability and reactivity of the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. numberanalytics.comimperial.ac.uk The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. irjweb.comwuxiapptec.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. irjweb.comresearchgate.net For derivatives of this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the regions of highest electron density and electron deficiency, respectively. In similar aromatic-heterocyclic systems, the HOMO is often localized on the electron-rich aromatic moiety, while the LUMO may be distributed over the heterocyclic ring or other electron-withdrawing groups. rsc.org

| FMO Parameter | Significance | Prediction for this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability. | Higher energy suggests greater ease of oxidation. |

| LUMO Energy | Indicates electron-accepting ability. | Lower energy suggests greater ease of reduction. |

| HOMO-LUMO Gap (ΔE) | Predicts chemical reactivity and stability. irjweb.com | A smaller gap indicates higher reactivity. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of conformational changes and intermolecular interactions over time. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal the time evolution of the system.

The five-membered pyrrolidinone ring is not planar and undergoes a continuous, low-energy conformational change known as pseudorotation. researchgate.netnih.govresearchgate.net This puckering of the ring can be described by a phase angle and an amplitude. MD simulations are an excellent tool for studying the pseudorotation of the pyrrolidinone ring in this compound. By analyzing the trajectory of the atoms in the ring, it is possible to map the pseudorotation pathway and identify the most populated conformations. This flexibility is crucial as it can influence how the molecule interacts with biological targets. researchgate.netnih.gov

MD simulations are also invaluable for studying the non-covalent interactions that govern how this compound interacts with itself and with other molecules in its environment. nih.gov

Hydrogen Bonding: The oxygen atom of the carbonyl group in the pyrrolidinone ring can act as a hydrogen bond acceptor, while the N-H group in the parent pyrrolidinone is a hydrogen bond donor. rsc.orgwikipedia.orgacs.org In this compound, the absence of an N-H proton means it primarily acts as a hydrogen bond acceptor. MD simulations can quantify the strength and dynamics of these hydrogen bonds with solvent molecules or other interaction partners. rsc.org

Pi-Stacking: The planar naphthyl group is capable of engaging in π-stacking interactions with other aromatic systems. rsc.orgnih.govacs.org These interactions, driven by a combination of electrostatic and dispersion forces, are important for the self-assembly and recognition properties of aromatic molecules. nih.govacs.org MD simulations can reveal the preferred geometries (e.g., parallel-displaced or T-shaped) and energies of these π-stacking arrangements.

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. wikipedia.org | The carbonyl oxygen can act as a hydrogen bond acceptor. rsc.org |

| Pi-Stacking | Non-covalent interaction between aromatic rings. rsc.orgacs.org | The naphthyl group can participate in stacking interactions. nih.gov |

| C-H···Pi Interactions | Weak hydrogen bond between a C-H bond and a π-system. rsc.org | Can contribute to the stability of molecular complexes. nih.govnih.gov |

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling allows for a deep exploration of reaction mechanisms at the molecular level. By simulating the interactions between molecules, chemists can map out the most likely pathways for a chemical transformation, identify key intermediates, and understand the factors that control reaction outcomes.

The transition state is a critical, fleeting configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. Characterizing this state is fundamental to understanding reaction kinetics. Computational methods, particularly those based on Density Functional Theory (DFT), are used to locate and analyze the geometry and energy of transition states. acs.orgnih.gov For reactions involving pyrrolidinone derivatives, such as aldol (B89426) or Mannich reactions, computational analysis reveals the intricate network of non-covalent interactions, like hydrogen bonds, that stabilize the transition state and are key to stereocontrol. ucl.ac.uknih.gov

A reaction coordinate analysis maps the energetic profile of a reaction from reactants to products, passing through the transition state. researchgate.net This analysis provides the activation energy (the height of the barrier), which is crucial for predicting reaction rates. For instance, in nucleophilic aromatic substitution (SNAr) reactions, computational studies can model the formation of intermediates like the Meisenheimer complex and the subsequent steps. frontiersin.org

Table 1: Example of Calculated Transition State (TS) Parameters for a Hypothetical Derivatization Reaction

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 22.5 kcal/mol | The free energy barrier for the reaction, indicating reaction feasibility. |

| Imaginary Frequency | -350 cm⁻¹ | A negative frequency confirms the structure is a true transition state. |

| Key Bond Distance (e.g., C-Nu) | 2.15 Å | The distance of the forming bond between the electrophilic carbon and the nucleophile. |

| Key Bond Angle (e.g., Nu-C-Lg) | 105.2° | The angle involving the nucleophile, carbon center, and leaving group. |

This table is illustrative and does not represent experimentally verified data for this compound.

Many chemical reactions can yield multiple products, known as regioisomers (different connectivity) or stereoisomers (different spatial arrangement). Computational chemistry is exceptionally useful for predicting and explaining this selectivity. The outcome is determined by the relative energy barriers of the competing reaction pathways; the pathway with the lowest transition state energy will be the dominant one. mdpi.com

For this compound, derivatization reactions could occur at several positions. The bulky naphthyl group can create significant steric hindrance, directing incoming reagents to less crowded positions. chinesechemsoc.org Furthermore, electronic effects, such as the resonance between the naphthyl π-system and the pyrrolidinone nitrogen, can stabilize certain transition states over others, thereby controlling regioselectivity. DFT calculations can quantify these steric and electronic effects by comparing the activation energies for attacks at different sites (e.g., on the naphthyl ring vs. the pyrrolidinone ring). nih.gov

In asymmetric synthesis, computational models can explain the origin of stereoselectivity by analyzing the transition states leading to different stereoisomers. ucl.ac.uknih.gov The models can pinpoint the specific interactions within a chiral catalyst-substrate complex that favor the formation of one enantiomer or diastereomer over another. nih.gov

Table 2: Calculated Relative Transition State Energies for a Hypothetical Electrophilic Aromatic Substitution

| Position of Attack | Relative Energy (kcal/mol) | Predicted Major Product |

| C1' of Naphthyl Ring | 0.0 | Most Favorable |

| C3' of Naphthyl Ring | +1.5 | Minor Product |

| C4' of Naphthyl Ring | +0.8 | Favorable |

| C6' of Naphthyl Ring | +3.2 | Disfavored |

This table is illustrative. The relative energies determine the predicted regioselectivity of the reaction.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

QSPR is a computational methodology that aims to create mathematical models to predict the properties of chemical compounds based on their molecular structure. pageplace.de These models correlate calculated molecular descriptors with experimentally observed properties.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its geometry, topology, or electronic properties. QSPR studies can correlate these descriptors with spectroscopic data (e.g., NMR chemical shifts, UV-Vis absorption wavelengths, or IR frequencies). acs.org

For example, DFT calculations can predict the NMR spectra of a molecule like this compound. researchgate.net By comparing the calculated spectra of different possible conformations, researchers can identify the most stable structure in solution. acs.org Similarly, time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis spectrum, correlating the electronic transitions with specific molecular orbitals. researchgate.netresearchgate.net Descriptors such as the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap, dipole moment, and various atomic charges can be correlated with these spectroscopic features.

Table 3: Correlation of Molecular Descriptors with Spectroscopic Properties

| Molecular Descriptor | Type | Correlated Spectroscopic Property |

| HOMO-LUMO Gap | Electronic | Maximum UV-Vis Absorption Wavelength (λmax) |

| Nuclear Magnetic Shielding | Electronic | NMR Chemical Shift (δ) |

| Bond Force Constants | Geometric | FT-IR Vibrational Frequencies (cm⁻¹) |

| Non-Covalent Interaction Index | Topological | Changes in spectra due to intermolecular interactions |

| Molecular Surface Area | Geometric | Solvent effects on spectroscopic signatures |

QSPR models can be developed to predict the chemical reactivity and stability of this compound and its derivatives. pageplace.de Stability can be quantified by properties like the enthalpy of formation or the energy required to break a particular bond. chemeo.com Reactivity can be predicted using descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, which indicate a molecule's tendency to react in a certain way.

By building a model from a set of known compounds, the stability and reactivity of new, unsynthesized derivatives can be predicted. pageplace.de For instance, a model could predict how substituting different functional groups onto the naphthyl ring would affect the compound's resistance to thermal degradation or oxidation. acs.org These predictive models are invaluable for screening large libraries of potential molecules and prioritizing the most promising candidates for synthesis.

Table 4: Example of a Simplified QSPR Model for Predicting Thermal Stability

| Derivative Substituent (R) | Descriptor 1 (e.g., HOMO Energy) | Descriptor 2 (e.g., Molecular Volume) | Predicted Td (°C) |

| -H | -5.8 eV | 205 ų | 300 |

| -NO₂ | -6.5 eV | 220 ų | 285 |

| -OCH₃ | -5.5 eV | 225 ų | 310 |

| -Cl | -6.1 eV | 218 ų | 295 |

This table illustrates a hypothetical QSPR model where Td (Decomposition Temperature) = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2). The model allows for the prediction of stability for new derivatives.

Chemical Reactivity and Derivatization Studies of 1 2 Naphthyl 2 Pyrrolidinone

Reactions at the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, possesses reactive sites that allow for various modifications, including functionalization at the carbon atoms adjacent to the carbonyl and nitrogen, as well as cleavage or rearrangement of the ring itself.

Electrophilic and Nucleophilic Functionalization at the Alpha and Beta Positions

The carbon atom alpha (α) to the carbonyl group of the pyrrolidinone ring is particularly amenable to functionalization. Classical approaches involve deprotonation with a strong base to form an enolate, which can then react with a variety of electrophiles. acs.org More advanced methods have expanded the scope of α-functionalization. For instance, α-arylated pyrrolidinones can be synthesized through a one-pot Smiles-Truce cascade reaction involving the nucleophilic ring-opening of cyclopropane (B1198618) diesters by arylsulfonamides, followed by aryl transfer and lactam formation. acs.orgnih.gov Another strategy involves rendering the α-position electrophilic (an umpolung transformation), which allows for reactions with a wide range of oxygen, nitrogen, and sulfur nucleophiles. acs.org

While direct functionalization at the beta (β) position is less common, multi-step sequences can achieve this transformation. One such method is the nitro-Mannich reaction, where the conjugate addition of a diorganozinc species to a nitroacrylate, followed by an in-situ reaction with an imine and subsequent lactamization, can generate highly substituted pyrrolidinones with functional groups at the β-position. ucl.ac.uk

Table 1: Representative Reactions for Functionalization of the Pyrrolidinone Ring

| Position | Reaction Type | Reagents/Conditions | Product Type |

| α-Position | Enolate Alkylation | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., Alkyl Halide) | α-Alkyl Pyrrolidinone |

| α-Position | Palladium-Catalyzed α-Arylation | Pd(0) catalyst, Aryl Halide, Base | α-Aryl Pyrrolidinone nih.gov |

| α-Position | Umpolung/Nucleophilic Attack | Transformation to α-electrophile, followed by O, N, or S nucleophiles | α-Heteroatom Substituted Pyrrolidinone acs.org |

| β-Position | Nitro-Mannich Cascade | Diorganozinc, Nitroacrylate, Imine | β-Functionalized Pyrrolidinone ucl.ac.uk |

Ring-Opening Reactions for Synthesis of Linear Derivatives

The amide bond within the lactam structure of 1-(2-Naphthyl)-2-pyrrolidinone can be cleaved under hydrolytic conditions. This ring-opening reaction provides a direct route to linear γ-amino acid derivatives. Treatment with strong aqueous acid or base results in the hydrolysis of the endocyclic amide bond, yielding γ-(2-naphthylamino)butanoic acid. chemicalbook.com This transformation is a fundamental reaction of lactams, converting the cyclic structure into an open-chain amino acid, which can serve as a building block for further synthetic elaborations, such as peptide synthesis or polymerization.

Strategies for Ring Expansion or Contraction

The five-membered pyrrolidinone ring can be chemically manipulated to either expand into a larger ring system or contract into a smaller one, offering pathways to novel heterocyclic structures.

Ring Expansion: A notable strategy for ring expansion involves a photochemical rearrangement. N-vinylpyrrolidinones, which can be synthesized from the parent pyrrolidinone and an aldehyde, undergo a formal [5+2] cycloaddition upon irradiation to yield seven-membered azepin-4-one derivatives. nih.gov This photo-Fries-like rearrangement provides a facile, two-step procedure to access densely functionalized azepanes from readily available pyrrolidinones. nih.gov Another method involves the cobalt-catalyzed carbonylation of 2-vinylazetidines, which expands to form tetrahydroazepinones. acs.org

Ring Contraction: The pyrrolidinone ring can be contracted to a four-membered azetidine (B1206935) ring. A simple and robust method involves the treatment of α-bromo N-sulfonylpyrrolidinones with a base like potassium carbonate. organic-chemistry.org This reaction proceeds through a nucleophilic addition-ring contraction mechanism, allowing for the incorporation of various nucleophiles (alcohols, phenols, anilines) into the resulting α-carbonylated N-sulfonylazetidine derivatives. organic-chemistry.org

Table 2: Strategies for Pyrrolidinone Ring Size Modification

| Transformation | Starting Material | Key Reagents/Conditions | Product |

| Ring Expansion | N-Vinylpyrrolidinone | Photochemical Irradiation (hν) | Azepin-4-one nih.gov |

| Ring Contraction | α-Bromo-N-sulfonylpyrrolidinone | K₂CO₃, Nucleophile (e.g., R-OH) | α-Carbonyl-N-sulfonylazetidine organic-chemistry.org |

Reactions Involving the Naphthalene (B1677914) Moiety

The naphthalene ring of this compound is an aromatic system that can undergo functionalization through electrophilic substitution or modern metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system is inherently more reactive towards electrophiles than benzene. masterorganicchemistry.com Electrophilic aromatic substitution (EAS) reactions proceed via a resonance-stabilized carbocation intermediate known as an arenium ion. hu.edu.jouomustansiriyah.edu.iq The position of substitution on the naphthalene ring is influenced by both the inherent reactivity of the α- and β-positions and the directing effect of the N-pyrrolidinone substituent. The α-positions (1, 3, 6, 8 relative to the pyrrolidinone) are generally more susceptible to attack. The N-pyrrolidinone group, being an N-aryl amide, is an activating, ortho-, para-directing group. libretexts.org Therefore, electrophilic attack is predicted to occur preferentially at positions ortho (position 3) and para (position 6) to the point of attachment on the naphthalene ring.

Common EAS reactions include nitration and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. epo.org A general method for the mono-nitration of aromatic compounds bearing a basic nitrogen involves the formation of a nitrate (B79036) salt prior to the nitration step under acidic conditions. epo.orggoogle.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile Source | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 1-(3-Nitro-2-naphthyl)-2-pyrrolidinone, 1-(6-Nitro-2-naphthyl)-2-pyrrolidinone |

| Bromination | Br₂ / FeBr₃ | 1-(3-Bromo-2-naphthyl)-2-pyrrolidinone, 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone |

| Sulfonation | Fuming H₂SO₄ | 1-(2-Pyrrolidinon-1-yl)naphthalene-3-sulfonic acid, 1-(2-Pyrrolidinon-1-yl)naphthalene-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(3-Acyl-2-naphthyl)-2-pyrrolidinone, 1-(6-Acyl-2-naphthyl)-2-pyrrolidinone |

Metal-Catalyzed Functionalization of the Naphthalene System

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for C-C and C-heteroatom bond formation. scholaris.ca These methods are typically applied to aryl halides or triflates, meaning this compound would first need to be functionalized, for example, via electrophilic bromination as described above.

Suzuki Coupling: A bromo-substituted derivative, such as 1-(6-bromo-2-naphthyl)-2-pyrrolidinone, can undergo a palladium-catalyzed Suzuki coupling with an aryl or vinyl boronic acid to form a new C-C bond. This reaction is a versatile method for creating biaryl structures or introducing vinyl groups. researchgate.net

Buchwald-Hartwig Amination: The same bromo-substituted precursor can be used in a palladium-catalyzed Buchwald-Hartwig amination to form C-N bonds. wikipedia.orglibretexts.org This reaction couples the aryl bromide with a primary or secondary amine, providing a direct route to N-aryl or N-alkyl amine derivatives. wikipedia.orgorganic-chemistry.org

These reactions have gained wide use due to their broad substrate scope and functional group tolerance. wikipedia.org

Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrate | Coupling Partner | Catalyst/Ligand System | Product |

| Suzuki Coupling | 1-(Bromo-2-naphthyl)-2-pyrrolidinone | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 1-(Aryl/Vinyl-2-naphthyl)-2-pyrrolidinone researchgate.net |

| Buchwald-Hartwig Amination | 1-(Bromo-2-naphthyl)-2-pyrrolidinone | R¹R²NH | Pd catalyst, Phosphine (B1218219) ligand, Base | 1-(Amino-2-naphthyl)-2-pyrrolidinone wikipedia.org |

Stereochemical Control in Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is a significant area of research, focusing on the precise control of stereochemistry to produce enantiomerically pure or diastereomerically enriched compounds. This is crucial as the biological activity of such molecules is often dependent on their three-dimensional structure. Methodologies employed range from asymmetric synthesis, which introduces chirality, to diastereoselective transformations that are guided by existing stereocenters or chiral auxiliaries.

Asymmetric Synthesis Approaches for Enantiomerically Pure Compounds

The generation of enantiomerically pure derivatives of this compound often relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

One prominent strategy involves the desymmetrization of achiral starting materials. For instance, the palladium-catalyzed Heck–Matsuda reaction has been effectively used for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles with aryldiazonium salts. beilstein-journals.orgbohrium.com The use of a chiral N,N-ligand, such as (S)-PyraBox, can lead to the formation of 4-aryl-γ-lactams with good enantioselectivity. beilstein-journals.orgbohrium.com Subsequent oxidation then yields the desired chiral pyrrolidinone derivatives. beilstein-journals.org This approach has been successfully applied to the synthesis of bioactive molecules like (R)-rolipram. beilstein-journals.org

Another powerful technique is the enantioselective C-acylation of lactam enolates. Nickel-catalyzed three-component coupling of a lactam enolate, a benzonitrile, and an aryl halide, in the presence of a chiral Mandyphos-type ligand and lithium bromide, can construct quaternary stereocenters at the α-position of the lactam ring with high enantioselectivity. nih.gov This method provides access to β-keto lactams which are versatile intermediates for further synthetic transformations. nih.gov

Furthermore, nickel-catalyzed asymmetric 1,4-arylcarbamoylation of 1,3-dienes tethered to a carbamoyl (B1232498) fluoride (B91410) has been developed to synthesize α-alkenylated pyrrolidinones bearing a quaternary stereocenter. chinesechemsoc.orgchinesechemsoc.org This method demonstrates broad substrate scope and high enantioselectivities. chinesechemsoc.orgchinesechemsoc.org

The use of chiral auxiliaries is a classic and reliable method for asymmetric synthesis. For example, chiral N-amino cyclic carbamate (B1207046) hydrazones can be used for the asymmetric anti-aldol addition of ketone-derived donors to achieve excellent stereocontrol. researchgate.net Similarly, chiral sulfinimines have been employed in diastereoselective Mannich reactions, followed by iodocyclization, to produce 2,5-disubstituted pyrrolidines stereoselectively. acs.org

Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids and thiourea-based catalysts have been utilized in various transformations, including aza-Michael additions and Pictet-Spengler reactions, to produce chiral 2-arylethylamines and related structures with high enantiomeric excess. mdpi.com

The following table summarizes some asymmetric synthesis approaches for chiral pyrrolidinone derivatives:

| Reaction Type | Catalyst/Auxiliary | Key Features | Reference |

| Heck–Matsuda Desymmetrization | Pd-catalyst with (S)-PyraBox ligand | Good enantioselectivity for 4-aryl-γ-lactams. | beilstein-journals.orgbohrium.com |

| Enantioselective C-Acylation | Ni-catalyst with Mandyphos-type ligand | Constructs α-quaternary stereocenters. | nih.gov |

| Asymmetric 1,4-Arylcarbamoylation | Ni-catalyst with chiral ligand | Synthesizes α-alkenylated pyrrolidinones. | chinesechemsoc.orgchinesechemsoc.org |

| Asymmetric Aldol (B89426) Addition | Chiral N-amino cyclic carbamate hydrazones | High diastereoselectivity and enantioselectivity. | researchgate.net |

| Asymmetric Mannich Reaction | Chiral sulfinimines | Stereoselective formation of 2,5-disubstituted pyrrolidines. | acs.org |

Diastereoselective Transformations Guided by the N-Naphthyl Substituent

The N-(2-naphthyl) group in this compound can exert significant stereochemical control in various transformations, influencing the facial selectivity of approaching reagents and thus determining the stereochemical outcome of the reaction. This steric and electronic influence is crucial for diastereoselective synthesis.

While direct studies on the diastereoselective influence of the N-(2-naphthyl) group in this compound are not extensively detailed in the provided search results, the principle can be inferred from related systems. For instance, in the synthesis of cis-2,4-diarylpyrrolidines, the stereochemistry of a hydrogenation step was directed by the existing stereocenters within a bicyclic sultam precursor, leading to the formation of a single diastereoisomer. beilstein-journals.org Similarly, the reduction of substituted pyrroles to pyrrolidines can be highly diastereoselective, with the facial selectivity of the hydrogenation being controlled by existing substituents on the pyrrole (B145914) ring. researchgate.net

In the context of aldol-type reactions, chiral diamine-coordinated tin(II) triflate complexes have been shown to promote reactions with excellent diastereo- and enantioselectivity. oup.com The chiral ligand, which can be analogous in function to a directing group like the N-naphthyl substituent, plays a key role in organizing the transition state to achieve high levels of stereocontrol. oup.com

The N-aryl substituent can also play a role in atroposelective synthesis, where the restricted rotation around a single bond creates stable atropisomers. A recent study demonstrated the synthesis of axially chiral naphthylpyrroles through a 1,3-dipolar cycloaddition followed by an aromatization sequence. acs.org The presence of a substituent on the naphthyl ring was essential for achieving effective central-to-axial chirality transfer, highlighting the directing influence of the naphthyl group. acs.org

The following table outlines examples of diastereoselective transformations where a substituent guides the stereochemical outcome, a principle applicable to the N-naphthyl group:

| Reaction Type | Guiding Group/Feature | Stereochemical Outcome | Reference |

| Hydrogenation of Bicyclic Sultam | Existing stereocenters | Single diastereoisomer formed. | beilstein-journals.org |

| Reduction of Substituted Pyrroles | Ring substituents | High diastereoselectivity. | researchgate.net |

| Aldol-type Reaction | Chiral diamine ligand | Excellent diastereo- and enantioselectivity. | oup.com |

| Atroposelective Synthesis | Naphthyl substituent | Central-to-axial chirality transfer. | acs.org |

Research Applications and Advanced Materials Science Contexts of 1 2 Naphthyl 2 Pyrrolidinone

Application as a Photoinitiator in Polymerization Chemistry

While direct studies on 1-(2-Naphthyl)-2-pyrrolidinone as a photoinitiator are not extensively documented, a closely related derivative, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY), has been synthesized and characterized as a novel photoinitiator for free-radical polymerization. nih.govresearchgate.net The structural similarity allows for an insightful discussion into the potential photoinitiating capabilities of the 1-(2-naphthyl)pyrrolidinone framework.

Mechanisms of Free Radical Polymerization Initiation

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. These are broadly classified into Type I (unimolecular) and Type II (bimolecular) photoinitiators.

Research on the analogous compound, MPY, has shown that it functions as a Type II photoinitiator . nih.govresearchgate.net In this mechanism, the photoinitiator, upon excitation by light, does not undergo bond cleavage itself but instead interacts with a co-initiator (synergist), typically a tertiary amine, through a process of hydrogen abstraction. This interaction generates the initiating free radicals. For instance, in the polymerization of methyl methacrylate (B99206) (MMA), MPY in its excited state abstracts a hydrogen atom from a co-initiator like N-methyldiethanolamine (MDEA). nih.govresearchgate.net The resulting α-amino alkyl radicals are the species that actually initiate the polymerization process. researchgate.net It was observed that in the absence of a co-initiator, the polymerization of MMA in the presence of MPY did not proceed, confirming its role as a Type II photoinitiator. researchgate.net

Photophysical Parameters Influencing Photoinitiation Efficiency

The efficiency of a photoinitiator is largely determined by its photophysical properties, including its absorption characteristics and excited-state energy. An effective photoinitiator must absorb light in the UV-Vis region provided by the light source.

The related compound, MPY, exhibits a strong absorption maximum at 340 nm, with a high molar absorption coefficient (ε) of 7020 L·mol⁻¹·cm⁻¹. researchgate.net This high molar absorptivity is advantageous as it indicates efficient light absorption, making it a promising candidate for a photoinitiator. researchgate.net The singlet excited-state energy of MPY, calculated from the intersection of its excitation and emission spectra in dichloromethane (B109758), was determined to be 319 kJ/mol. researchgate.net The photolysis of MPY occurs rapidly, within 60 seconds in an air environment, which is a desirable characteristic for a photoinitiator. researchgate.net

| Photophysical Parameter | Value | Reference |

| Absorption Maximum (λmax) | 340 nm | researchgate.net |

| Molar Absorption Coefficient (ε) | 7020 L·mol⁻¹·cm⁻¹ | researchgate.net |

| Singlet Excited-State Energy | 319 kJ/mol | researchgate.net |

Strategic Scaffold in the Development of Novel Synthetic Methodologies

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govresearchgate.net The N-aryl substitution, in this case with a 2-naphthyl group, provides a platform for creating diverse molecular architectures.

Intermediates in Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly valued in drug discovery for the rapid generation of chemical libraries. researchgate.net The N-aryl pyrrolidinone scaffold is a valuable building block in such reactions.

While specific examples detailing the use of this compound in MCRs are not prevalent in the literature, the general reactivity of the N-aryl lactam motif suggests its potential as a key intermediate. For instance, in a cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides, various aromatic substituents on the lactam nitrogen, including a 2-naphthyl group, were found to be compatible with the reaction conditions, leading to the synthesis of sterically bulky chiral amides. acs.org This demonstrates the utility of the N-(2-naphthyl)pyrrolidinone structure in accommodating complex chemical transformations.

Furthermore, MCRs involving 2-naphthol, a precursor to the naphthyl group, are widely used for the synthesis of diverse heterocyclic frameworks, highlighting the synthetic versatility of the naphthyl moiety. chemicalpapers.commdpi.com

Building Blocks for Complex Heterocyclic Systems

The pyrrolidinone ring can be synthetically manipulated to create more complex heterocyclic systems. rsc.orgacs.org The N-aryl substituent can influence the reactivity and stereochemical outcome of such transformations. The synthesis of functionalized pyrrolidinone scaffolds through methods like the Smiles-Truce cascade reaction from arylsulfonamides demonstrates the potential for creating densely functionalized molecules from simple starting materials. acs.org

The pyrrolidinone nucleus is a cornerstone in the synthesis of various biologically active compounds, and numerous strategies exist for its derivatization. researchgate.net For example, novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized as potential multi-target tyrosine kinase receptor inhibitors, showcasing the adaptability of the pyrrolidinone core in constructing complex, biologically relevant molecules. mdpi.com The presence of the bulky and electronically distinct 2-naphthyl group on the pyrrolidinone nitrogen in this compound could impart unique properties to such complex heterocyclic systems.

Functional Component in Advanced Materials Design

The incorporation of specific chemical functionalities is a key strategy in the design of advanced materials with tailored properties. The combination of the rigid, aromatic naphthyl group and the polar lactam of the pyrrolidinone ring in this compound suggests its potential utility in this field.

While direct applications of this compound in advanced materials design are not yet well-established in the literature, the properties of its constituent parts are informative. N-vinylpyrrolidone (NVP), a related vinyl-substituted pyrrolidinone, is extensively used in the production of biocompatible polymers due to its hydrophilicity and low cytotoxicity. researchgate.net The N-substituent plays a crucial role in determining the polymer's properties.

The naphthyl group, known for its unique photophysical properties, is often incorporated into polymers and other materials to impart fluorescence or other optical characteristics. The rigid and planar nature of the naphthyl ring can also influence the morphology and packing of materials at the molecular level. Therefore, this compound could potentially serve as a monomer or a functional additive in the development of novel polymers with specific optical, thermal, or mechanical properties.

Precursors for Polymer Synthesis and Modification

While this compound is not a conventional monomer for polymerization due to the absence of a readily polymerizable group like a vinyl substituent, its chemical structure lends itself to modification, which could be extended to the functionalization of existing polymers. The pyrrolidinone ring, in particular, offers reaction sites for chemical transformation.

Research has demonstrated the reactivity of N-aryl substituted lactams in sophisticated chemical reactions. For instance, in a study on cobalt-catalyzed asymmetric reductive coupling, this compound (referred to as N-(2-naphthyl) lactam) was successfully used as a substrate. acs.org This reaction involved the coupling of the lactam with an isocyanate at the carbon atom adjacent to the carbonyl group of the pyrrolidinone ring. acs.org The compatibility of the 2-naphthyl group in this transformation highlights the potential for chemically altering this molecule without disrupting the naphthyl moiety, which could be desirable for tuning the properties of resulting materials. acs.org

The general chemistry of lactams includes ring-opening polymerization, a common method for producing polyamides. rsc.orgrsc.org However, this type of polymerization typically requires specific catalysts and conditions and has not been documented for this compound. The stability of the N-aryl bond makes it less susceptible to the conditions often used for the polymerization of other lactams, such as N-vinyl-2-pyrrolidone, which polymerizes via its vinyl group. mdpi.com

The primary role of this compound in the context of polymers is therefore currently seen as a precursor for modification rather than direct polymerization. The demonstrated reactivity of its lactam ring suggests that it could be grafted onto other polymer backbones or used to create functional small molecules that can be incorporated into larger polymeric systems.

Table 1: Reaction Parameters for the Modification of this compound

| Parameter | Value/Condition |

|---|---|

| Reactant | This compound |

| Co-reactant | Isocyanate |

| Catalyst System | CoI2 (10 mol %), Ligand (12 mol %), Zn (2.0 equiv) |

| Solvent | 1,4-dioxane (0.2 M) |

| Temperature | 35 °C |

| Reaction Time | 24 hours |

Data sourced from a study on cobalt-catalyzed asymmetric reductive coupling. acs.org

Contribution to Supramolecular Architectures through Directed Self-Assembly

The formation of well-defined, non-covalently bonded supramolecular structures through directed self-assembly is a key area of modern materials science. The molecular structure of this compound is particularly well-suited for this purpose, as it contains distinct functionalities that can drive the self-assembly process.

The large, planar, and electron-rich naphthyl group is prone to engaging in π-π stacking interactions. acs.orgresearchgate.net These interactions are a primary driving force in the organization of many aromatic molecules into ordered, one-dimensional stacks or other complex architectures. In parallel, the pyrrolidinone moiety possesses a significant dipole moment due to its amide group. This allows for strong dipole-dipole interactions and the potential to act as a hydrogen bond acceptor. rsc.org

The synergy between the π-π stacking of the naphthyl groups and the intermolecular forces involving the pyrrolidinone rings could lead to the formation of highly ordered supramolecular polymers or liquid crystalline phases. While direct experimental studies on the self-assembly of this compound are not extensively documented, the principles governing the self-assembly of molecules with similar functional groups are well-established. For example, naphthalene (B1677914) diimides are known to form extensive self-assembled structures driven by π-stacking. thieme-connect.de Similarly, amide-containing molecules are widely recognized for their ability to form robust, hydrogen-bonded networks that direct the formation of gels and other soft materials. rsc.org

It is hypothesized that in appropriate solvent systems, molecules of this compound would align in a way that maximizes both the π-π stacking of the naphthyl rings and the favorable interactions between the polar lactam units. This directed self-assembly could lead to the formation of nanofibers, ribbons, or other ordered nanostructures with interesting optical and electronic properties, making it a promising candidate for the bottom-up fabrication of advanced materials.

Future Directions and Emerging Research Avenues for 1 2 Naphthyl 2 Pyrrolidinone

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of pyrrolidinones, a core structure in many pharmacologically active compounds, is undergoing a green revolution. acs.org Modern synthetic strategies are increasingly focused on efficiency and sustainability, moving away from harsh reagents and energy-intensive conditions.

Key advancements in this area include:

Metal-Free Catalysis: The use of organocatalysts and simple base-treatments are becoming more common. For instance, a one-pot synthesis of functionalized pyrrolidinones has been developed using a simple base treatment, which proceeds through a Smiles-Truce aryl transfer cascade. acs.org This method is operationally simple and utilizes commercially available starting materials. acs.org

Green Solvents: There is a significant push to replace hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. semanticscholar.org Research has shown that water content can significantly impact catalyst activity and reaction selectivity in pyrrolidinone synthesis.

Multi-Component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. The development of MCRs for pyrrolidinone synthesis using green catalysts, such as β-cyclodextrin in a water-ethanol system, represents a significant step forward in sustainable chemistry.

Recent studies have highlighted the synthesis of new pyrrolidin-2-one derivatives through methods like the lactamization of γ-butyrolactone with various amines. researchgate.net These approaches often result in good yields and offer pathways to a diverse range of derivatives. researchgate.net The focus remains on developing scalable, cost-effective, and environmentally benign processes for the production of 1-(2-Naphthyl)-2-pyrrolidinone and related structures. acs.orgsemanticscholar.org

Integration of Machine Learning and AI in Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from drug discovery to materials science. nih.govmi-6.co.jpmdpi.com These computational tools are being increasingly employed to accelerate the design of novel molecules and predict the outcomes of chemical reactions, saving time and resources. mi-6.co.jpscholar9.comrsc.org

Applications in Molecular Design: